

Fumaric Acid Crystal Structure and Polymorphism: An In-depth Technical Guide

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Compound of Interest

Compound Name: Fumaric acid (Standard)

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Introduction

Fumaric acid, a naturally occurring dicarboxylic acid, is a critical intermediate in the Krebs cycle and is widely utilized in the food, pharmaceutical, and chemical industries.[1] Its solid-state properties, particularly its crystal structure and polymorphism, are of paramount importance as they can significantly influence its physical and chemical characteristics, such as solubility, stability, and bioavailability.[2][3] Understanding and controlling the polymorphic landscape of fumaric acid is therefore crucial for process optimization, formulation development, and ensuring product quality and performance.

This technical guide provides a comprehensive overview of the crystal structure and polymorphism of fumaric acid. It details the known polymorphic forms, their crystallographic properties, and the experimental protocols for their preparation and characterization. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows and relationships are visualized using Graphviz diagrams.

Polymorphic Forms of Fumaric Acid

Fumaric acid is known to exist in at least two polymorphic forms, commonly designated as Form I (or α -fumaric acid) and Form II (or β -fumaric acid). Form I is the commercially available and thermodynamically stable form under ambient conditions, while Form II is a metastable form.[2]

Data Presentation

The crystallographic and physicochemical properties of the two known polymorphs of fumaric acid are summarized in the tables below.

Table 1: Crystallographic Data of Fumaric Acid Polymorphs

Property	Form I (α -Fumaric Acid)	Form II (β -Fumaric Acid)
Crystal System	Monoclinic	Triclinic
Space Group	P2 ₁ /c	P-1
Unit Cell Parameters		
a	7.619 Å	5.264 Å
b	15.014 Å	7.618 Å
c	6.686 Å	4.487 Å
α	90°	106.85°
β	112°	86.33°
γ	90°	134.94°
Molecules per Unit Cell (Z)	6	1

Citation:[[4](#)]

Table 2: Physicochemical Properties of Fumaric Acid Polymorphs

Property	Form I (α -Fumaric Acid)	Form II (β -Fumaric Acid)
Appearance	Colorless crystalline solid, monoclinic prisms or leaflets	Fine crystalline powder
Density	1.635 g/cm ³ at 20°C	Not explicitly reported, but expected to be slightly lower than Form I
Melting/Sublimation Point	Sublimes at ~165°C, melts at 287°C (decomposes)	Sublimes at lower temperatures than Form I
Solubility in Water at 25°C	0.63 g/100 mL	Expected to be higher than Form I due to its metastable nature
Solubility in Ethanol (95%) at 30°C	5.76 g/100 g	Not explicitly reported
Thermodynamic Stability	Thermodynamically stable form at ambient conditions	Metastable form

Experimental Protocols

Detailed methodologies for the preparation and characterization of fumaric acid polymorphs are crucial for reproducible research and development.

Preparation of Polymorphs

1. Preparation of Form I (α -Fumaric Acid) by Slow Evaporation Crystallization

- Principle: This method relies on the slow evaporation of a solvent from a saturated solution of fumaric acid, allowing for the controlled growth of the thermodynamically stable Form I crystals.
- Protocol:
 - Prepare a saturated solution of fumaric acid in a suitable solvent system, such as an ethanol-water mixture (e.g., 95:5 v/v), by dissolving an excess amount of fumaric acid with heating and stirring.

- Filter the hot solution to remove any undissolved particles.
- Transfer the clear solution to a clean crystallization dish or beaker.
- Cover the container with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent.
- Leave the container undisturbed at a constant temperature (e.g., room temperature) for several days to weeks.
- Once well-formed crystals are observed, harvest them by filtration.
- Wash the crystals with a small amount of cold solvent and dry them under vacuum at a low temperature.

2. Preparation of Form II (β -Fumaric Acid) by Sublimation

- Principle: Sublimation involves the transition of a substance directly from the solid to the gas phase, followed by deposition back to the solid phase. This can yield metastable polymorphs that are not accessible from solution.
- Protocol:
 - Place a small amount of commercially available fumaric acid (Form I) at the bottom of a sublimation apparatus.
 - Assemble the apparatus, which typically consists of a cold finger or a cooled surface for deposition.
 - Evacuate the system to a low pressure (e.g., using a vacuum pump).
 - Gently heat the bottom of the apparatus containing the fumaric acid to a temperature sufficient for sublimation (e.g., 130-160°C).
 - The sublimed fumaric acid will deposit as fine crystals of Form II on the cold surface.
 - After a sufficient amount of sublimate has been collected, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

- Carefully collect the crystalline sublimate (Form II).

Characterization of Polymorphs

1. Powder X-ray Diffraction (PXRD)

- Principle: PXRD is a primary technique for identifying crystalline phases. Each polymorph has a unique crystal lattice, resulting in a characteristic diffraction pattern.
- Methodology:
 - Sample Preparation: Gently grind the crystalline sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
 - Mounting: Pack the powdered sample into a sample holder. Ensure a flat, level surface to avoid peak position errors.
 - Data Acquisition:
 - Instrument: A powder X-ray diffractometer with, for example, Cu K α radiation ($\lambda = 1.5406 \text{ \AA}$).
 - Scan Range (2θ): Typically from 5° to 40° .
 - Scan Speed: A slow scan speed (e.g., $1\text{-}2^\circ/\text{min}$) is recommended for good resolution.
 - Data Analysis: Compare the obtained diffractogram with known patterns of Form I and Form II to identify the polymorphic form.

2. Differential Scanning Calorimetry (DSC)

- Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and relative thermal stability.
- Methodology:

- Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.
- Instrument Setup:
 - Heating Rate: A typical heating rate is 10 °C/min. Faster rates can be used to minimize transformations of metastable forms.
 - Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidation.
- Data Acquisition: Heat the sample from a sub-ambient temperature (e.g., 25°C) to a temperature above its melting or decomposition point (e.g., 300°C).
- Data Analysis: Analyze the resulting thermogram for endothermic (melting, sublimation) and exothermic (crystallization) events. The melting point of Form I is typically observed around 287°C.

3. Raman Spectroscopy

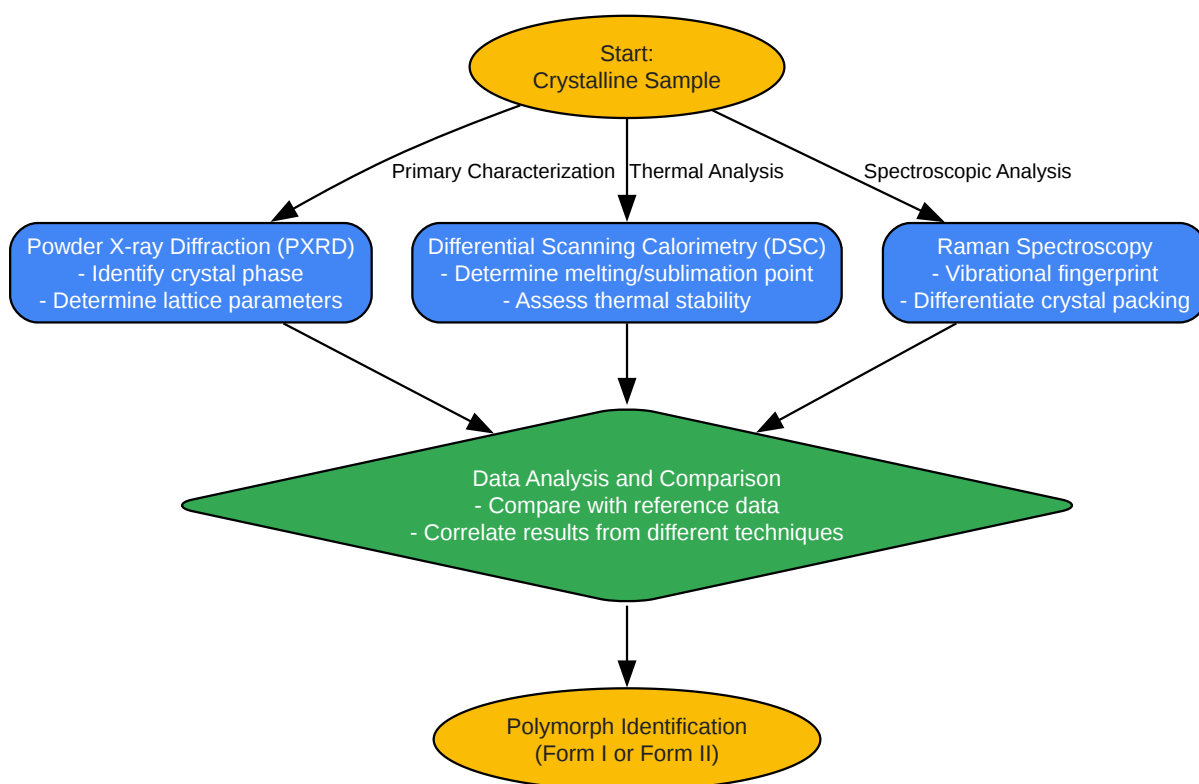
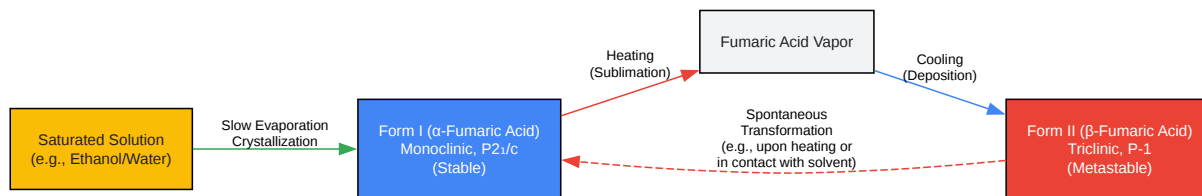
- Principle: Raman spectroscopy provides information about the vibrational modes of molecules. Different crystal packing in polymorphs leads to distinct Raman spectra, particularly in the low-frequency (lattice vibration) region.
- Methodology:
 - Sample Preparation: Place a small amount of the crystalline sample on a microscope slide.
 - Instrument Setup:
 - Laser Wavelength: A common choice is a 785 nm laser to minimize fluorescence.
 - Laser Power: Use a low laser power to avoid sample heating and potential phase transitions.
 - Acquisition Time and Accumulations: Adjust as needed to obtain a good signal-to-noise ratio.

- Data Acquisition: Collect the Raman spectrum over a relevant spectral range, including both the fingerprint region ($400\text{-}1800\text{ cm}^{-1}$) and the lattice region ($<200\text{ cm}^{-1}$).
- Data Analysis: Compare the spectra of the different samples. Polymorphs will show differences in peak positions, intensities, and splitting.

Visualizations

Polymorphic Relationship and Preparation Methods

The following diagram illustrates the relationship between the two polymorphs of fumaric acid and the experimental methods used to obtain them.



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